5-Amino-3-(trifluoromethyl)-[2,4'-bipyridine]-6-carboxylic acid
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Overview
Description
5-Amino-3-(trifluoromethyl)-[2,4’-bipyridine]-6-carboxylic acid is a complex organic compound characterized by its unique structure, which includes an amino group, a trifluoromethyl group, and a bipyridine core
Preparation Methods
One common synthetic route involves the use of cross-coupling reactions, such as Suzuki or Stille coupling, to form the bipyridine coreIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
5-Amino-3-(trifluoromethyl)-[2,4’-bipyridine]-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace existing functional groups. For example, the amino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). .
Scientific Research Applications
5-Amino-3-(trifluoromethyl)-[2,4’-bipyridine]-6-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 5-Amino-3-(trifluoromethyl)-[2,4’-bipyridine]-6-carboxylic acid involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the trifluoromethyl group can enhance lipophilicity and stability. These interactions can affect molecular pathways, such as enzyme inhibition or activation, and influence biological processes. The bipyridine core can also coordinate with metal ions, affecting catalytic activities and redox reactions .
Comparison with Similar Compounds
Similar compounds include other bipyridine derivatives, such as 2,2’-bipyridine and 4,4’-bipyridine. Compared to these, 5-Amino-3-(trifluoromethyl)-[2,4’-bipyridine]-6-carboxylic acid is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and reactivity. The amino group also provides additional sites for chemical modification, making it more versatile in various applications .
Properties
Molecular Formula |
C12H8F3N3O2 |
---|---|
Molecular Weight |
283.21 g/mol |
IUPAC Name |
3-amino-6-pyridin-4-yl-5-(trifluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H8F3N3O2/c13-12(14,15)7-5-8(16)10(11(19)20)18-9(7)6-1-3-17-4-2-6/h1-5H,16H2,(H,19,20) |
InChI Key |
HPDQRASPVWOBIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=C(C=C2C(F)(F)F)N)C(=O)O |
Origin of Product |
United States |
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